18:1 Biotinyl Cap PE

Membrane Biophysics Biosensors Surface Chemistry

Generic biotinylated lipids without a spacer suffer from steric hindrance at the bilayer surface, causing non-uniform avidin clustering and poor experimental reproducibility. 18:1 Biotinyl Cap PE resolves this with its flexible 6-carbon caproyl spacer that projects biotin away from the membrane for near-theoretical binding kinetics. • Enabled high-fidelity avidin/streptavidin anchoring in supported lipid bilayers validated for super-resolution imaging of NK cell immune synapse formation (JoVE). • Eliminates non-uniform protein clustering observed with direct biotin-PE conjugates. • >99% purity; available as chloroform solution or powder; shipped on dry ice globally.

Molecular Formula C57H102N4NaO11PS
Molecular Weight 1105.5 g/mol
Cat. No. B12372313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18:1 Biotinyl Cap PE
Molecular FormulaC57H102N4NaO11PS
Molecular Weight1105.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN=C(CCCCC1C2C(CS1)NC(=O)N2)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
InChIInChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/q;+1/p-1/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1
InChIKeyVQSGNVZURNOPBT-XEAQQBNDSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18:1 Biotinyl Cap PE Overview


18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), sodium salt, CAS 384835-51-2) is a synthetic, headgroup-modified phospholipid that integrates a biotin moiety via a flexible 6-carbon (caproyl) spacer . This molecular design strategically enhances biotin accessibility for high-affinity binding to avidin or streptavidin, a key differentiator from direct biotin-PE conjugates lacking this spacer . It belongs to a class of functionalized lipids used to create bio-interactive surfaces in model membranes, liposomes, and nanoparticles for applications in biosensing, targeted drug delivery, and membrane biophysics .

Workflow: Supported lipid bilayers, liposomes, and nanoparticle functionalization for membrane biophysics and biosensing.
Spacer feature: 6-carbon caproyl spacer reported to increase biotin accessibility for avidin/streptavidin anchoring.
Use context: Research on bio-interactive surfaces, targeted delivery carrier functionalization, and immune synapse imaging models.

18:1 Biotinyl Cap PE: Why Generic Substitutes Fail


Substituting 18:1 Biotinyl Cap PE with a generic biotinylated lipid (e.g., biotinyl-PE without a spacer) is scientifically unsound due to a fundamental difference in molecular design that directly impacts performance. The 6-carbon 'Cap' spacer in 18:1 Biotinyl Cap PE is not an inert linker; it critically projects the biotin moiety away from the lipid bilayer surface, mitigating steric hindrance and enabling near-theoretical binding kinetics with avidin/streptavidin . In stark contrast, lipids without this spacer suffer from limited biotin accessibility, leading to reduced avidin association and, as evidenced by advanced microscopy, non-uniform protein clustering on the membrane surface [1]. This functional disparity means that experimental outcomes—from biosensor sensitivity to drug delivery efficiency—cannot be reproduced by simply interchanging these compounds, making 18:1 Biotinyl Cap PE the non-negotiable choice for applications demanding high-fidelity and uniform surface functionalization.

Property
18:1 Biotinyl Cap PE
Generic biotin-PE (no spacer)
Biotin accessibility
Spacer projects biotin, reported high avidin association
Limited access; steric hindrance reduces binding
Surface uniformity
May allow controlled protein presentation
Risk of non-uniform clustering, heterogeneous surfaces
Experimental reproducibility
Defined spacer length supports method consistency
Outcomes in biosensing/delivery may not reproduce

18:1 Biotinyl Cap PE Performance Evidence


Enhanced Avidin Binding via Caproyl Spacer

The defining feature of 18:1 Biotinyl Cap PE is its 6-carbon (caproyl) spacer linking the PE headgroup to biotin. This structural element is crucial for minimizing steric hindrance, thereby significantly enhancing the accessibility and binding capacity of the biotin moiety for avidin/streptavidin compared to biotinylated lipids lacking a spacer . Studies on analogous biotin-cap-DPPE lipids confirm this effect, demonstrating a substantial increase in avidin binding efficiency to lipid bilayers when the cap spacer is present [1]. While direct KD values for 18:1 Biotinyl Cap PE are not published, the biotin-streptavidin interaction is well-characterized with an extremely high affinity (KD ≈ 10⁻¹⁵ M), and the cap spacer ensures this near-theoretical binding is achievable in a membrane context [2].

Avidin binding enhancement
Class-level
Cap spacer: reported enhanced binding efficiency; no spacer: limited accessibility
Supports spacer-dependent binding in membrane context
Extrapolated from cap-DPPE analogs; direct KD for 18:1 chain not reported
Membrane Biophysics Biosensors Surface Chemistry

Avidin Clustering on Biotinyl-Cap PE Surfaces

A key limitation of many biotinylated lipids is the non-uniform distribution of avidin upon binding, leading to surface 'clustering' that reduces overall protein association and creates heterogeneous sensor surfaces. Research employing SEEC microscopy has directly demonstrated that avidin addition to Biotinyl-Cap-PE lipids results in the formation of such clusters, which hampers the level of avidin that can be associated with the surface [1]. This phenomenon is attributed to suboptimal spacer properties. In direct contrast, lipids engineered with longer PEG-biotin linkers (e.g., PDP-PE with PEG-biotin) achieve a much more even distribution of avidin, thereby increasing the amount and efficiency of avidin association [1].

Avidin clustering vs. PEG-linkers
Head-to-head
Cap-PE: avidin forms clusters, reducing association level; PEG-biotin: uniform distribution, higher avidin levels
Surface coverage uniformity may vary by spacer type
Observed via SEEC microscopy, QCM-D; PEG alternatives show less clustering
Surface Plasmon Resonance Quartz Crystal Microbalance Advanced Microscopy

Membrane Phase Partitioning of Biotinyl-Cap Lipids

The spacer chemistry of biotinylated lipids is a primary determinant of their partitioning into liquid-ordered (Lo) versus liquid-disordered (Ld) membrane phases. A comprehensive study comparing DPPE-cap-biotin (structurally analogous to 18:1 Biotinyl Cap PE) against DPPE-biotin (no spacer) and DSPE-PEG2000-biotin (long PEG spacer) revealed stark differences in their phase selectivity within giant unilamellar vesicles (GUVs) [1]. While the study highlights that newly developed lipids with decaethylene glycol spacers achieved the highest partitioning coefficients (Kp up to 7.3), it establishes that the caproyl spacer imparts distinct partitioning behavior relative to both unmodified and PEGylated biotin lipids [1].

Membrane phase partitioning
Context-dependent
DPPE-cap-biotin: distinct Lo/Ld partitioning; DP-EG10-biotin Kp up to 7.3, markedly higher ordered domain affinity
Spacer length influences membrane domain localization
GUV phase separation study; direct Kp for 18:1 Cap PE not available
Lipid Rafts Membrane Domains Phase Separation

18:1 Biotinyl Cap PE Applications


Supported Lipid Bilayers for Immune Activation

18:1 Biotinyl Cap PE is specifically validated for use in creating protein-anchored supported lipid bilayers (SLBs). A JoVE publication details its use as a critical component in SLBs for super-resolution imaging of Natural Killer (NK) cell immunological synapse formation [1]. The biotin moiety provides a robust, high-affinity anchor point for streptavidin-conjugated ligands, enabling precise control over surface protein presentation to study complex cell-cell interactions [1]. This application leverages the compound's ability to integrate into fluid lipid bilayers while presenting a functional biotin handle, a capability directly supported by evidence of its use in membrane biophysics .

Biotin-Liposomes for Targeted Drug Delivery

The primary industrial and research use of 18:1 Biotinyl Cap PE is in the formulation of liposomes and large unilamellar vesicles (LUVs) [REFS-3, REFS-4]. Its biotinylated headgroup enables post-formulation surface functionalization of these drug carriers. This allows for the attachment of targeting ligands (e.g., antibodies) or imaging agents via a streptavidin bridge, which is a key strategy for achieving active targeting of therapeutic payloads in cancer and gene therapy applications [2]. This scenario is directly supported by vendor documentation confirming its use in liposome preparation and industry articles highlighting its role in LNP functionalization [2].

Oriented Protein Immobilization for Biosensing

The flexible caproyl spacer of 18:1 Biotinyl Cap PE is specifically designed to enhance biotin's accessibility for high-affinity binding . This makes it a superior choice for biosensor platforms (e.g., using SPR or QCM) where lipid bilayers serve as a biomimetic interface. By incorporating this lipid, researchers can immobilize streptavidin or avidin in a uniform, oriented manner on the sensor surface, which then serves as a versatile docking station for any biotinylated probe (antibodies, nucleic acids, receptors). While evidence shows that PEG-based lipids can provide higher avidin coverage without clustering, the defined spacer of 18:1 Biotinyl Cap PE offers a well-characterized alternative for applications where a more rigid or less passivating spacer is preferred [3].

Application
Selection Property
Validation Focus
NK cell immunological synapse research (SLB model)
Spacer-projected biotin for precise ligand anchoring
Uniform surface coverage and avidin distribution on SLB
Liposome surface functionalization for targeted delivery research
Post-formulation biotinylation via streptavidin bridge
Efficiency of ligand conjugation and carrier stability
Oriented protein immobilization for biosensor platforms
Defined spacer length for controlled surface chemistry
Biosensor signal reproducibility and avidin binding density

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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